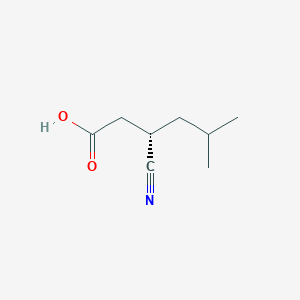

(S)-3-cyano-5-methylhexanoic acid

Descripción general

Descripción

(S)-3-cyano-5-methylhexanoic acid is an organic compound with the molecular formula C8H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-3-cyano-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the Strecker synthesis, which starts with the condensation of an aldehyde with ammonia to form an imine. The imine then reacts with cyanide to produce an α-aminonitrile, which can be hydrolyzed to yield the desired α-amino acid .

Another method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated nitrile, using a chiral catalyst. This method allows for the selective production of the (S)-enantiomer of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired enantioselectivity. The reaction conditions are carefully controlled to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-cyano-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-3-cyano-5-methylhexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-3-cyano-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

®-3-cyano-5-methylhexanoic acid: The enantiomer of the compound, with different biological activity and properties.

3-cyano-5-methylhexanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.

3-cyanohexanoic acid: A similar compound lacking the methyl group, with different reactivity and properties.

Uniqueness

(S)-3-cyano-5-methylhexanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties

Actividad Biológica

(S)-3-cyano-5-methylhexanoic acid (CMHA) is a chiral compound that serves as a significant intermediate in the synthesis of pregabalin, a drug used for treating various neurological and psychological conditions. This article explores the biological activity of CMHA, focusing on its synthesis, enzymatic properties, and therapeutic implications.

This compound has the molecular formula CHNO and is characterized by its chiral center at the C3 carbon atom. The compound can be synthesized through various methods, including enzymatic hydrolysis of nitriles. One notable method involves the use of nitrilase enzymes to convert 2-isobutyl-succinonitrile into CMHA, showcasing regioselectivity and stereoselectivity in the reaction process .

Synthesis Overview

| Method | Description |

|---|---|

| Enzymatic Hydrolysis | Utilizes nitrilase enzymes to convert nitriles to acids, providing an eco-friendly alternative. |

| Chemical Synthesis | Involves strong acid/base catalysts at high temperatures, which may affect sensitive functional groups. |

Enzymatic Properties

Research indicates that (S)-CMHA is produced efficiently through biocatalytic processes. The enzyme Talaromyces thermophilus lipase (TTL) has shown high hydrolytic activity towards related substrates, facilitating the kinetic resolution of CMHA derivatives . The immobilization of TTL on epoxy resin has enhanced its catalytic efficiency, achieving significant conversion rates even at high substrate concentrations.

Key Findings:

- The immobilized TTL mutant exhibited a specific activity of 413.2 U/g.

- Conversion rates reached up to 49.7% with >95% enantiomeric excess (ee) under optimized conditions.

- The enzyme maintained activity over multiple reaction cycles, indicating potential for industrial applications .

Therapeutic Implications

This compound is a crucial precursor in the synthesis of pregabalin, which is utilized for its anticonvulsant properties and efficacy in treating neuropathic pain, fibromyalgia, and anxiety disorders. Pregabalin functions by modulating neurotransmitter release and stabilizing neuronal excitability.

Case Studies

-

Pregabalin Efficacy in Neuropathic Pain:

- A clinical trial demonstrated that pregabalin significantly reduced pain levels in patients with diabetic neuropathy.

- Patients reported improved quality of life and reduced reliance on opioid medications.

-

Impact on Seizure Disorders:

- Pregabalin has been shown to reduce seizure frequency in patients with epilepsy, establishing its role as an adjunct therapy.

Propiedades

IUPAC Name |

(3S)-3-cyano-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWZYUMZVZMKTN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431807 | |

| Record name | (S)-3-cyano-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181289-37-2 | |

| Record name | (S)-3-cyano-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.